[1,1'-Binaphthalene]-2,2',7,7'-tetrol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,7-dihydroxynaphthalen-1-yl)naphthalene-2,7-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-13-5-1-11-3-7-17(23)19(15(11)9-13)20-16-10-14(22)6-2-12(16)4-8-18(20)24/h1-10,21-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXWXKZEFOPVKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2C3=C(C=CC4=C3C=C(C=C4)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465234 | |
| Record name | [1,1'-Binaphthalene]-2,2',7,7'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317807-18-4, 66478-68-0 | |
| Record name | [1,1′-Binaphthalene]-2,2′,7,7′-tetrol, (1S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317807-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1'-Binaphthalene]-2,2',7,7'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Atropisomeric Binaphthyl Scaffolds in Organic and Materials Chemistry
Atropisomeric binaphthyl scaffolds are a cornerstone of modern organic and materials chemistry due to their inherent chirality and rigid structure. nih.govnih.gov This class of compounds, where rotation around a single bond is hindered, gives rise to stable, non-interconvertible enantiomers. This unique form of chirality, known as axial chirality, is central to their widespread applications.
In organic chemistry, the most prominent role of binaphthyl scaffolds is in asymmetric catalysis. rsc.org Derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) are seminal examples of "privileged ligands." nih.gov When complexed with transition metals, these ligands create a well-defined chiral environment that can effectively control the stereochemical outcome of a wide range of chemical reactions, leading to the synthesis of enantiomerically pure pharmaceuticals and other valuable chiral molecules. nih.govnih.gov The C2 symmetry often present in these scaffolds simplifies the analysis of catalytic cycles and often leads to higher enantioselectivities.
The significance of binaphthyl scaffolds extends into materials chemistry, where their rigid and chiral nature is exploited to create materials with novel optical and electronic properties. researchgate.net They are integral components in the design of chiral polymers, macrocycles, and dendrimers. researchgate.net A key application lies in the development of materials exhibiting circularly polarized luminescence (CPL), which have potential uses in 3D displays, optical data storage, and security inks. rsc.orgresearchgate.net The helical arrangement of the two naphthalene (B1677914) rings provides a strong chiroptical response. Furthermore, their well-defined structures make them excellent building blocks for host-guest chemistry and the construction of molecular sensors capable of enantioselective recognition. researchgate.net
The Unique Architectural and Electronic Features of 1,1 Binaphthalene 2,2 ,7,7 Tetrol
The specific substitution pattern of [1,1'-Binaphthalene]-2,2',7,7'-tetrol imparts a unique set of architectural and electronic characteristics that distinguish it from other binaphthyl derivatives.
From an electronic perspective, the four hydroxyl groups significantly impact the molecule's properties. As electron-donating groups, they increase the electron density of the naphthalene (B1677914) rings, which can influence the molecule's reactivity and its coordination properties when binding to metal centers. The presence of these polar hydroxyl groups also enhances the molecule's potential for hydrogen bonding, making it a versatile building block for supramolecular assemblies and crystal engineering. The ability to deprotonate the hydroxyl groups allows for the formation of binaphtholate ligands that can coordinate to a variety of metals, forming stable chiral catalysts. rsc.org
| Property | Value |
|---|---|
| Molecular Formula | C20H14O4 |
| Molecular Weight | 318.3 g/mol |
| XLogP3-AA | 4.6 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 4 |
Data sourced from PubChem. nih.gov
Research Trajectory and Future Directions for 1,1 Binaphthalene 2,2 ,7,7 Tetrol Derivatives
Controlled Synthesis of this compound from Naphthalene (B1677914) Precursors
The construction of the binaphthyl backbone from naphthalene precursors requires precise control over reactivity and regioselectivity. Methodologies starting from readily available naphthalene derivatives are particularly valuable.
Multi-Step Approaches from Naphthalene-2,7-diol
A common and effective strategy for synthesizing this compound involves the oxidative coupling of naphthalene-2,7-diol. This multi-step approach typically begins with the partial methylation of commercially available naphthalene-2,7-diol to produce 7-methoxynaphthalen-2-ol. nih.gov This intermediate then undergoes an oxidative coupling reaction to form the binaphthyl structure.
A variety of metal salts have been explored as catalysts for this self-oxidative coupling of naphthol derivatives. nih.gov Among them, iron(III) chloride (FeCl₃·H₂O) has proven to be an effective coupling reagent for the synthesis of racemic 7,7'-dimethoxy-[1,1'-binaphthalene]-2,2'-diol, achieving a 78% yield when the reaction is conducted at 75 °C overnight. nih.govchemicalbook.com Subsequent demethylation of the resulting dimethoxy compound yields the target this compound.
| Starting Material | Key Reagents | Intermediate | Final Product | Reported Yield |
| Naphthalene-2,7-diol | Methyl iodide, K₂CO₃ | 7-Methoxynaphthalen-2-ol | - | 35% nih.gov |
| 7-Methoxynaphthalen-2-ol | FeCl₃·H₂O | 7,7'-Dimethoxy-[1,1'-binaphthalene]-2,2'-diol | - | 78% nih.gov |
| 7,7'-Dimethoxy-[1,1'-binaphthalene]-2,2'-diol | Demethylating agent | - | This compound | - |
Regioselective Functionalization Strategies
Achieving high regioselectivity in the functionalization of naphthalene derivatives is crucial for the efficient synthesis of specific binaphthyl isomers. nih.govresearchgate.net The development of methods for the direct and selective introduction of functional groups at various positions on the naphthalene ring has been a significant area of research. nih.gov
Directed C-H activation strategies have emerged as powerful tools for regioselective functionalization. nih.gov By employing directing groups, it is possible to guide metal catalysts to activate specific C-H bonds, allowing for the introduction of various functionalities at desired positions. dntb.gov.ua While direct electrophilic substitutions on binaphthols (BINOLs) have shown remarkable regioselectivity for introducing groups at the 3-, 4-, 5-, and 6-positions, transition metal-catalyzed C-H activation has expanded the scope to include the 7-position as well. acs.org These advanced strategies offer a more direct and efficient route to polysubstituted naphthalenes, which can then be utilized in the synthesis of complex binaphthyl structures like this compound. researchgate.netrsc.org
Enantioselective Synthesis and Chiral Resolution Techniques
The axial chirality of binaphthyl compounds is central to their application in asymmetric catalysis. Therefore, the development of methods for their enantioselective synthesis and the resolution of racemic mixtures is of paramount importance.
Asymmetric Oxidative Coupling Routes to Binaphthyls
The asymmetric oxidative coupling of 2-naphthol (B1666908) derivatives is a powerful strategy for the direct synthesis of enantiomerically enriched binaphthyls. acs.orgacs.orgnih.gov This approach utilizes chiral catalysts to control the stereochemistry of the C-C bond formation.
Various transition metal complexes have been investigated for this purpose. Iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols has been reported to produce enantioenriched 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives in good yields (up to 99%) and moderate enantioselectivities (up to 81:19 er). nih.gov These reactions often employ chiral ligands, such as bisquinolyldiamine, to induce asymmetry. nih.govmdpi.com Copper catalysts, particularly those complexed with chiral ligands like 1,5-diaza-cis-decalin, have also been successfully used in the asymmetric oxidative phenolic coupling of 2-naphthol derivatives. acs.orgacs.orgnih.gov These methods have been applied to the synthesis of optically active polybinaphthyls from achiral substrates. acs.orgnih.gov
| Metal Catalyst | Chiral Ligand | Substrate | Product | Yield | Enantiomeric Ratio/Excess |
| Fe(ClO₄)₂ | Bisquinolyldiamine (L1) | Substituted 2-naphthols | BINOL derivatives | up to 99% | up to 81:19 er nih.gov |
| Copper tetrafluoroborate | 1,5-diaza-cis-decalin | 2-naphthol derivatives | Chiral polynaphthyls | - | - |
Diastereomeric Salt Formation for Optical Resolution
A widely used method for separating enantiomers is through the formation of diastereomeric salts. researchgate.net This technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, having different physical properties, can be separated by methods such as crystallization. wikipedia.orglibretexts.org
For the resolution of racemic binaphthols, chiral amines or acids are commonly employed as resolving agents. For instance, in the resolution of racemic 7,7'-dimethoxy-[1,1'-binaphthalene]-2,2'-diol, a precursor to chiral this compound, a protocol involving borane (B79455) dimethyl sulfide (B99878) complex and (S)-proline has been utilized. nih.gov The resulting diastereomers can be separated by column chromatography. nih.gov The success of this method relies on the differential solubility of the diastereomeric salts in a given solvent system. unchainedlabs.comntnu.no
Commonly used chiral resolving agents include:
Tartaric acid wikipedia.org
Camphorsulfonic acid wikipedia.org
1-Phenylethylamine wikipedia.org
(S)-Proline nih.gov
Enzymatic Resolution of Racemic Binaphthyls
Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative for obtaining enantiopure binaphthyls. tudelft.nl This method utilizes enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.
Chemoenzymatic dynamic kinetic resolution (DKR) is an advanced version of this technique that combines an enzyme with a metal catalyst for in situ racemization of the slower-reacting enantiomer. nih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. For example, the DKR of racemic BINOLs has been achieved using a combination of a lipase (B570770) and a copper catalyst. nih.gov The enzyme selectively acylates one enantiomer, while the copper complex facilitates the racemization of the remaining enantiomer. nih.gov This approach has been successful for a range of functionalized C₂- and C₁-symmetric chiral biaryls. nih.gov
| Enzyme | Co-catalyst/Racemization Agent | Reaction Type | Outcome |
| Lipase LPL-311-Celite | Copper catalyst (e.g., CuCl with BCP ligand) | Dynamic Kinetic Resolution (Acylation) | Enantiopure monoacylated BINOLs nih.gov |
| Cholesterol esterase | - | Kinetic Resolution (Hydrolysis) | Selective hydrolysis of (S)-diester of BINOL wikipedia.org |
Chromatographic Enantiomer Separation Methods
The resolution of racemic mixtures of axially chiral binaphthyl compounds, including this compound and its analogues, is critical for their application in asymmetric synthesis and materials science. High-performance liquid chromatography (HPLC) stands out as a primary technique for this purpose, employing various chiral stationary phases (CSPs) and chiral mobile phase additives.
Molecular imprinting technology has been successfully applied to create monolithic columns for the chiral separation of 1,1'-bi-2-naphthol (BINOL) and its analogues. nih.gov For instance, a molecularly imprinted polymer (MIP) monolithic column prepared with (S)-(-)-BINOL as the template molecule, 4-vinylpyridine (B31050) as the functional monomer, and ethylene (B1197577) dimethacrylate as the cross-linker has demonstrated effective enantioseparation. nih.gov The retention and resolution on such columns are influenced by a combination of hydrophobic and hydrogen-bonding interactions, which can be modulated by the mobile phase composition. nih.gov
Another approach involves the use of chiral selectors as additives in the mobile phase for both HPLC and capillary electrophoresis (CE). nih.gov Cyclodextrins (such as native β- and γ-cyclodextrins, permethylated β-cyclodextrin, and hydroxypropyl-β-cyclodextrin) and bile salts (like cholic acid and taurodeoxycholic acid sodium salts) have been used as chiral selectors for atropisomers of BINOL and its derivatives. nih.govresearchgate.net Interestingly, while most selectors bind the S-enantiomer more strongly, the elution order can be reversed depending on the phase distribution of the selector. nih.gov For example, with cyclodextrins in HPLC, the S-enantiomer often elutes first, whereas with bile salts, the R-enantiomer may elute first. nih.gov
A notable development is the separation of binaphthol enantiomers using achiral chromatography. nih.govresearchgate.net This method is effective for non-racemic mixtures and operates on the principle that homo- and hetero-chiral dimers form in solution. nih.gov When a non-racemic mixture is passed through an achiral stationary phase, such as LiChrospher 100 NH2, it can be separated into two fractions: one containing the pure excess enantiomer and the other containing the racemic mixture. nih.govresearchgate.net This phenomenon has been confirmed through on-line monitoring with a UV detector and a polarimeter. nih.gov
| Method | Chiral Selector/Stationary Phase | Mobile Phase Example | Key Principle | Reference |
|---|---|---|---|---|
| HPLC (MIP) | (S)-BINOL imprinted monolithic column (4-vinylpyridine functional monomer) | Acetonitrile/Water mixtures | Shape-selective cavities and specific interactions (hydrogen bonding, hydrophobic) within the polymer matrix. | nih.gov |
| HPLC (Chiral Additive) | Permethylated β-cyclodextrin | Not specified | Formation of transient diastereomeric inclusion complexes with different stabilities. | nih.gov |
| CE (Chiral Additive) | Bile salts (e.g., cholic acid sodium salt) | Aqueous buffer | Diastereomeric association with chiral micelles, leading to different electrophoretic mobilities. | nih.govresearchgate.net |
| Achiral Chromatography | LiChrospher 100 NH2 | Chloroform | Separation of pure excess enantiomer from the racemic mixture based on differential adsorption of homo- and hetero-chiral dimers. | nih.gov |
Sustainable and Green Chemical Synthesis Protocols
The development of sustainable and green chemical processes for synthesizing this compound is driven by the need to minimize hazardous waste and reduce reliance on stoichiometric, often toxic, reagents. These protocols focus on atom economy, energy efficiency, and the use of environmentally benign materials.
Traditional oxidative coupling reactions for preparing binaphthyl systems often rely on transition metals like iron(III) or copper(II). aacmanchar.edu.inwikipedia.org Transition-metal-free alternatives represent a significant advancement in green chemistry. One promising strategy is electrochemical anodic dehydrogenative homocoupling. This method has been successfully applied to the synthesis of 1,1'-binaphthalene-2,2'-diamine (BINAM) derivatives from 2-naphthylamines, affording excellent yields (up to 98%) and good current efficiency. mdpi.com The process uses electrical energy to drive the reaction, avoiding the need for stoichiometric chemical oxidants and producing hydrogen gas as the only byproduct. mdpi.com This sustainable protocol is, in principle, directly applicable to the homocoupling of 2,7-dihydroxynaphthalene (B41206) to yield this compound.
Another avenue for transition-metal-free C-C bond formation involves the use of organic oxidants. Nitroxide radicals, such as 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), have emerged as highly efficient mediators for the oxidative coupling of Grignard reagents. nih.govchimia.ch TEMPO and its derivatives can facilitate homo- and cross-coupling reactions, offering a powerful metal-free strategy that could be adapted for the synthesis of binaphthyl structures. nih.gov
Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, offers a solvent-free or low-solvent approach to synthesis. The oxidative coupling of 2-naphthol to form BINOL has been achieved with high efficiency using mechanochemical methods. academicjournals.org Grinding 2-naphthol with a catalyst like anhydrous FeCl3 in a mortar and pestle or using a vibration mill can produce BINOL in high yields (95%) and with significantly reduced reaction times compared to solution-based methods. academicjournals.org
Combining mechanochemistry with supported catalysis provides further environmental benefits. The use of clay-supported catalysts, such as copper-exchanged montmorillonite (B579905) (Cu-montmorillonite), is a prime example of a green approach. aacmanchar.edu.inrsisinternational.org Montmorillonite clays (B1170129) are natural, inexpensive, and reusable solid acid catalysts. aacmanchar.edu.inrsisinternational.org The synthesis of BINOL has been demonstrated by grinding molten 2-naphthol with Cu-montmorillonite clay, achieving a 90% yield without the need for bulk solvents. aacmanchar.edu.in This solid-state method minimizes waste and simplifies product work-up. aacmanchar.edu.inrsisinternational.org These techniques are readily adaptable for the synthesis of this compound from 2,7-dihydroxynaphthalene.
| Method | Catalyst/Reagent | Conditions | Yield | Key Green Advantage | Reference |
|---|---|---|---|---|---|
| Mechanochemical Grinding | FeCl₃ | Mortar and pestle, 2 hours | 95% | Solvent-free, rapid reaction. | academicjournals.org |
| Mechanochemical Milling | FeCl₃ | Vibration mill | High | Solvent-free, efficient energy input. | academicjournals.org |
| Supported Catalysis (Mechanochemical) | Cu-Montmorillonite Clay | Grinding of molten reactants | 90% | Solvent-free, uses a reusable and "green" catalyst. | aacmanchar.edu.inrsisinternational.org |
| Electrochemical Homocoupling | None (Anodic Oxidation) | Electrochemical cell | Up to 98% (for BINAM) | Avoids chemical oxidants, H₂ is the only byproduct. | mdpi.com |
Derivatization Pathways for this compound
The four phenolic hydroxyl groups of this compound are versatile functional handles for synthesizing a wide array of derivatives with tailored electronic, steric, and solubility properties. The reactivity of these hydroxyl groups is analogous to that of simpler binaphthols like BINOL, allowing for a variety of well-established transformations.
Etherification: The hydroxyl groups can be readily converted to ethers. Methylation can be achieved using reagents like methyl iodide in the presence of a base such as potassium carbonate. nih.gov Similarly, ethoxy derivatives can be prepared by reacting the tetrol with ethyl iodide in an alkaline medium. aacmanchar.edu.in
Esterification: Acyl derivatives are commonly synthesized. For example, reaction with acetic acid and zinc dust yields the corresponding acetate (B1210297) ester. aacmanchar.edu.in Esterification with other acyl chlorides, such as pentanoyl chloride in the presence of a base like triethylamine, is also a standard procedure. orgsyn.org Phosphonate esters can be formed through palladium-assisted phosphonation of brominated binaphthol precursors, a pathway that could be adapted for the tetrol. rsc.org
Silylation: The hydroxyl groups can be protected or functionalized as silyl (B83357) ethers. A common reagent for this transformation is hexamethyldisilazane (B44280) (HMDS), which converts the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ether counterparts. rsc.org
Coupling Reactions: The hydroxyl groups can be used in coupling reactions to introduce more complex substituents. For instance, coupling with benzyldiazonium chloride in a slightly acidic medium leads to the formation of azo compounds, specifically 2,2'-bis((phenyldiazenyl)oxy) derivatives in the case of BINOL. aacmanchar.edu.in
These derivatization pathways are crucial for fine-tuning the properties of the this compound scaffold for specific applications as chiral ligands, catalysts, or advanced materials.
| Reaction Type | Derivative Formed | Reagents | Reference |
|---|---|---|---|
| Etherification (Methylation) | Methoxy (B1213986) (-OCH₃) | Methyl iodide, K₂CO₃ | nih.gov |
| Etherification (Ethoxylation) | Ethoxy (-OCH₂CH₃) | Ethyl iodide, KOH | aacmanchar.edu.in |
| Esterification (Acetylation) | Acetate (-OCOCH₃) | Acetic acid, Zinc dust | aacmanchar.edu.in |
| Esterification (Acylation) | Pentanoate (-OCO(CH₂)₃CH₃) | Pentanoyl chloride, Triethylamine | orgsyn.org |
| Silylation | Trimethylsilyl Ether (-OSi(CH₃)₃) | Hexamethyldisilazane (HMDS) | rsc.org |
| Azo Coupling | (Phenyldiazenyl)oxy (-O-N=N-Ph) | Benzyldiazonium chloride | aacmanchar.edu.in |
Elucidation of Axial Chirality and Atropisomerism
Atropisomerism is a unique form of stereoisomerism that arises from hindered rotation, or "non-turning" (from the Greek a-tropos), around a single bond. acs.orgprinceton.edu In molecules like this compound, the C1-C1' bond connects two bulky naphthalene rings. The presence of substituents at the ortho-positions (the hydroxyl groups at C2 and C2') creates significant steric hindrance. acs.org This steric clash prevents the free rotation of the two naphthalene units around the central single bond.
As a result, the molecule is "locked" into one of two stable, non-superimposable, mirror-image conformations, known as enantiomers. princeton.edu This phenomenon gives rise to axial chirality, where the molecule lacks a traditional chiral center (an asymmetrically substituted carbon atom) but possesses a chiral axis, which in this case is the C1-C1' bond. researchgate.net The two enantiomers are designated as (R) and (S) based on the spatial arrangement of the groups when viewed along this axis. Because these stereoisomers are a consequence of restricted rotation, they are specifically termed atropisomers. acs.org For these isomers to be stable and isolable at room temperature, the energy barrier to rotation must be sufficiently high, typically greater than 23 kcal/mol. acs.org
Factors Influencing Rotational Barriers and Stereochemical Stability
The stereochemical stability of binaphthyl systems, including this compound, is determined by the magnitude of the rotational energy barrier around the C1-C1' aryl-aryl bond. A higher barrier corresponds to greater optical stability and a lower rate of racemization (the interconversion of the two enantiomers). acs.org
Several key factors influence this barrier:
Steric Hindrance: This is the most critical factor. The size of the substituents at the 2 and 2' positions (and to a lesser extent, at the 8 and 8' positions) directly impacts the rotational barrier. Larger groups create more steric repulsion in the planar transition state required for rotation, thereby increasing the energy barrier. acs.orgusu.edu In this compound, the hydroxyl groups at the 2 and 2' positions are essential for its axial chirality. Quantum calculations on the parent compound 1,1'-bi-2-naphthol (BINOL) show a racemization barrier of approximately 39.3 kcal/mol, which is dramatically higher than the 19.5 kcal/mol for the unsubstituted 1,1'-binaphthyl, highlighting the role of the 2,2'-hydroxyl groups. usu.edu
Temperature: Thermal energy can overcome the rotational barrier. As temperature increases, the rate of rotation increases, which can lead to racemization if the barrier is not sufficiently high. acs.org The stability of atropisomers is often discussed in terms of their half-life of racemization at a given temperature. acs.org
Solvent Effects: The solvent can have a slight influence on the racemization barrier, although this effect is generally considered minor compared to steric factors. Experimental data for 1,1'-binaphthyl show that the racemization energy barrier varies only slightly across different solvents. acs.org
Intramolecular Hydrogen Bonding: While the primary factor is steric bulk, the potential for intramolecular hydrogen bonding between substituents can also influence the conformational preference and the energy of the ground and transition states, thereby affecting the rotational barrier. researchgate.net
| Compound | Substituents (2,2' positions) | Calculated Racemization Barrier (kcal/mol) | Reference |
|---|---|---|---|
| 1,1'-Binaphthyl | -H | 19.5 | usu.edu |
| 1,1'-Bi-2-naphthol (BINOL) | -OH | 39.3 | usu.edu |
| 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) | -P(Ph)₂ | 49.4 | usu.edu |
Stereoselective Control in the Formation of Binaphthyl Scaffolds
The synthesis of enantiomerically pure binaphthyl compounds like this compound is a significant challenge in organic chemistry. The most common strategy is the asymmetric oxidative coupling of the corresponding naphthol precursors. nih.gov Achieving stereoselective control means favoring the formation of one atropisomer over the other.
Various catalytic systems have been developed to achieve high enantioselectivity in these coupling reactions. These methods often employ transition metal complexes with chiral ligands. nih.govresearchgate.net The chiral catalyst creates a specific three-dimensional environment that directs the coupling of the two naphthol units in a way that preferentially forms either the (R) or (S) product. For example, copper-catalyzed asymmetric oxidative coupling of 2-naphthols has been shown to produce BINOL derivatives with high enantiomeric excess (ee). nih.gov The choice of metal, ligand, oxidant, and reaction conditions are all critical for achieving high stereoselectivity. bohrium.comacs.org
Another approach is kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted, slower-reacting enantiomer. nih.gov
Chirality Transfer Mechanisms in Binaphthyl Derivatization
Once an enantiomerically pure binaphthyl scaffold is obtained, its inherent axial chirality can be used to direct the stereochemical outcome of subsequent reactions—a process known as chirality transfer. acs.org The rigid and well-defined chiral environment of the binaphthyl backbone can influence the approach of reagents to a reactive site on the molecule or on a substrate bound to a binaphthyl-derived catalyst. bohrium.comnih.gov
In catalysis, ligands such as BINAP (derived from BINOL) are termed "privileged ligands" because they can induce high levels of stereoselectivity in a wide range of metal-catalyzed reactions, including hydrogenations and C-H functionalizations. bohrium.comresearchgate.net The mechanism of chirality transfer involves the formation of a rigid catalyst-substrate complex where the binaphthyl ligand shields one face of the substrate, forcing the reagent to attack from the less sterically hindered face. This predictable transfer of chiral information is fundamental to the utility of binaphthyls in asymmetric synthesis. acs.orgnih.gov
Advanced Spectroscopic Techniques for Stereoisomer Characterization
Distinguishing and characterizing the atropisomers of this compound requires specialized analytical techniques capable of probing the molecule's three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H or ¹³C NMR spectra of the two enantiomers are identical, NMR can be used for characterization in the presence of a chiral auxiliary, such as a chiral solvating agent or a chiral lanthanide shift reagent. These agents form diastereomeric complexes with the enantiomers, which results in distinguishable chemical shifts in the NMR spectrum, allowing for the determination of enantiomeric purity. nih.gov
Circular Dichroism (CD) Spectroscopy: This is one of the most powerful techniques for studying chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Enantiomers, being mirror images, produce CD spectra that are equal in magnitude but opposite in sign (a mirror-image relationship). nih.gov This provides a distinct spectral fingerprint for each enantiomer and can be used to determine the absolute configuration by comparing experimental spectra with those predicted by theoretical calculations.
X-ray Crystallography: When a single crystal of an enantiomerically pure compound can be obtained, X-ray diffraction provides unambiguous proof of its three-dimensional structure and absolute configuration. nih.gov
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a crucial technique for both the analytical separation and preparative resolution of binaphthyl enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different retention times. This allows for the quantification of enantiomeric excess (ee) and the isolation of pure enantiomers. nih.govresearchgate.net
Computational and Theoretical Chemistry Studies of 1,1 Binaphthalene 2,2 ,7,7 Tetrol
Quantum Chemical Calculations for Conformational Analysis and Stereochemistry
The defining structural feature of [1,1'-Binaphthalene]-2,2',7,7'-tetrol is its axial chirality, which arises from hindered rotation around the C1-C1' single bond connecting the two naphthalene (B1677914) rings. This restricted rotation, or atropisomerism, gives rise to two stable, non-superimposable enantiomers, (R) and (S). Quantum chemical calculations are fundamental to understanding the stereochemistry of this class of compounds.
For the parent BINOL molecule, the preferred dihedral angle is typically found to be around 90°. In this compound, the presence of hydroxyl groups at the 7 and 7' positions introduces the possibility of additional intramolecular hydrogen bonding. These interactions, potentially between the 2-OH and 7'-OH groups (and vice versa), could influence the preferred dihedral angle and the rotational energy barrier.
Table 1: Representative Calculated Conformational Data for Binaphthyl Scaffolds
| Compound | Method/Basis Set | Calculated Dihedral Angle (θ) | Rotational Barrier (kcal/mol) |
|---|---|---|---|
| [1,1'-Binaphthalene]-2,2'-diol (BINOL) | DFT/B3LYP/6-31G(d) | ~95° | ~37 |
| 7,7'-disubstituted BINOL (Hypothetical) | DFT/B3LYP/6-31G(d) | 90-100° | >35 |
| This compound (Predicted) | DFT/B3LYP/6-31G(d) | Potentially altered by H-bonding | Potentially higher due to H-bonding |
Note: Data for BINOL is representative of typical literature values. Data for the tetrol is a theoretical prediction based on structural considerations.
Density Functional Theory (DFT) Applications for Molecular Interactions and Properties
Density Functional Theory (DFT) has become the predominant computational tool for studying binaphthyl systems due to its favorable balance of accuracy and computational cost. mdpi.com DFT is used to investigate a wide array of molecular properties and interactions for compounds like this compound.
Intra- and Intermolecular Interactions: The four hydroxyl groups in this compound create a rich landscape of non-covalent interactions. DFT is exceptionally well-suited to study the hydrogen bonding networks that can form both within a single molecule (intramolecular) and between different molecules (intermolecular). researchgate.net Natural Bond Orbital (NBO) analysis, often performed as a post-processing step to DFT calculations, can quantify the strength of these hydrogen bonds and other hyperconjugative interactions that contribute to the molecule's stability. nih.gov In the solid state, these interactions would govern the crystal packing arrangement.
Table 2: Predicted Molecular Properties (DFT) of BINOL vs. its Tetrol Derivative
| Property | [1,1'-Binaphthalene]-2,2'-diol (BINOL) | This compound | Predicted Influence of 7,7'-OH Groups |
|---|---|---|---|
| HOMO-LUMO Gap | ~5.5 eV | < 5.5 eV | Decreased gap, increased reactivity |
| Dipole Moment | ~2.0 D | > 2.0 D | Increased polarity |
Note: Values are illustrative and based on general chemical principles confirmed by DFT studies on similar substituted aromatic compounds. nih.gov
Molecular Modeling of Chiral Recognition Processes
The well-defined chiral cavity of binaphthyl derivatives makes them excellent candidates for use as chiral hosts in molecular recognition. researchgate.net Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are used to understand how molecules like this compound can selectively bind to one enantiomer of a guest molecule over the other.
In a typical modeling study, the (R)- and (S)-enantiomers of the guest molecule are "docked" into the chiral pocket of the host, in this case, the tetrol. These simulations calculate the binding energies for the formation of the two possible diastereomeric complexes: (Host)-(R-Guest) and (Host)-(S-Guest). A significant difference in the calculated binding energies suggests that the host can effectively discriminate between the two guest enantiomers. The analysis of the modeled complexes at an atomic level reveals the specific interactions—such as hydrogen bonds, π-π stacking, and steric repulsion—that are responsible for this chiral recognition. The four hydroxyl groups of the tetrol provide multiple points for hydrogen bonding, potentially making it a highly effective and selective host for guest molecules with complementary functional groups.
Theoretical Prediction of Reactivity and Selectivity in Catalytic Systems
Derivatives of BINOL are among the most successful "privileged ligands" in asymmetric catalysis. When complexed with a metal center, they create a chiral environment that can direct the stereochemical outcome of a chemical reaction. Theoretical calculations, primarily using DFT, are crucial for understanding and predicting the performance of these catalytic systems.
For a hypothetical catalyst based on a this compound ligand, DFT would be used to model the entire catalytic cycle. Researchers can calculate the geometries and energies of reactants, intermediates, transition states, and products. The key to predicting enantioselectivity lies in modeling the diastereomeric transition states that lead to the (R) and (S) products. The difference in the activation energies of these two transition states (ΔΔG‡) determines the enantiomeric excess (ee) of the reaction.
The electronic nature of the ligand is critical. The electron-donating hydroxyl groups at the 7,7'-positions would increase the electron density on the naphthalene rings and, consequently, on the coordinating atoms (the 2,2'-oxygens). This can affect the electronic properties of the metal center, influencing its catalytic activity and selectivity. DFT-based reactivity descriptors, such as Fukui functions, can help identify the most reactive sites on the catalyst-substrate complex. mdpi.com
Simulation of Spectroscopic Signatures and Chiroptical Properties
Computational methods are vital for interpreting complex experimental spectra and are particularly powerful for determining the absolute configuration of chiral molecules. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic spectra, including chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).
The process involves first optimizing the geometry of the molecule (e.g., the (R)-enantiomer of this compound) using DFT. Then, TD-DFT calculations are performed to predict the ECD spectrum. This simulated spectrum is then compared to the experimental spectrum. A good match confirms the absolute configuration of the enantiomer that was measured.
Similarly, vibrational spectra (Infrared and Raman) and their chiroptical counterparts, Vibrational Circular Dichroism (VCD), can be simulated. researchgate.net VCD is often highly sensitive to the precise three-dimensional structure of a molecule, including the conformation of flexible groups like hydroxyls. For the tetrol, VCD spectroscopy combined with DFT calculations could provide detailed insights into the intramolecular hydrogen bonding patterns and the preferred orientation of the four OH groups.
Note: This table represents a typical workflow for absolute configuration determination using chiroptical spectroscopy and computational simulation.
Advanced Applications in Asymmetric Catalysis
[1,1'-Binaphthalene]-2,2',7,7'-tetrol as a Building Block for Chiral Ligands
The molecular architecture of this compound serves as an excellent foundation for the synthesis of sophisticated chiral ligands. The hydroxyl groups can be readily modified, enabling the introduction of various coordinating and sterically demanding groups. This adaptability is crucial for fine-tuning the electronic and steric properties of the resulting ligands, which in turn dictates their performance in asymmetric catalysis.
A notable example of ligand synthesis commencing from a derivative of the tetrol scaffold is the preparation of C2-symmetric 8,8'-disubstituted binaphthyl ligands. The synthesis begins with the partial methylation of naphthalene-2,7-diol to yield 7-methoxynaphthalen-2-ol. An iron(III) chloride-mediated oxidative coupling reaction then constructs the racemic 7,7'-dimethoxy-[1,1'-binaphthalene]-2,2'-diol. Following a chiral resolution step to isolate the desired enantiomer, the diol is protected, for instance, as a tetramethoxy derivative. This enantiopure precursor, (R)-2,2',7,7'-tetramethoxy-1,1'-binaphthalene, is then subjected to further transformations to introduce coordinating groups. For example, bromination followed by reaction with chlorodiphenylphosphine (B86185) can yield a diphosphine ligand, while a Vilsmeier-Haack formylation and subsequent reduction can afford a dihydroxy ligand at the 8 and 8' positions. d-nb.info These synthetic routes highlight how the functional groups of the parent tetrol structure can be manipulated to create ligands with unique chiral microenvironments.
Development and Application of Binaphthyl-Derived Phosphine (B1218219) Ligands (e.g., BINAP Analogs)
Binaphthyl-derived phosphine ligands, most famously represented by 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), are among the most successful classes of ligands for asymmetric catalysis. nih.gov While BINAP itself is typically synthesized from 1,1'-bi-2-naphthol (B31242) (BINOL), the principles of its application extend to analogs derived from this compound. The introduction of substituents at the 7 and 7' positions can significantly influence the catalytic activity and enantioselectivity of the resulting metal complexes.
Asymmetric Hydrogenation of Varied Substrates
Ruthenium and rhodium complexes of BINAP and its analogs are powerful catalysts for the asymmetric hydrogenation of a wide range of prochiral substrates, including olefins, ketones, and imines. researchgate.netoregonstate.edu The chiral environment created by the atropisomeric binaphthyl backbone and the phosphine groups dictates the facial selectivity of hydrogen addition, leading to the formation of one enantiomer in excess.
The efficacy of these catalysts is demonstrated in the hydrogenation of various functionalized ketones and alkenes, where high enantiomeric excesses (ee) are often achieved. For instance, Ru-BINAP catalyst systems have been successfully employed in the industrial synthesis of enantiomerically pure compounds. okayama-u.ac.jp The modification of the BINAP framework, such as the introduction of substituents derived from the hydroxyl groups of the tetrol, can modulate the electronic and steric properties of the ligand, thereby impacting the efficiency and selectivity of the hydrogenation process.
| Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|
| Methyl acetoacetate | Methyl (R)-3-hydroxybutanoate | >98% | High | oregonstate.edu |
| Acetophenone | (R)-1-Phenylethanol | 80% | Quantitative | oregonstate.edu |
| Benzoylacetone | (2R,4R)-2,4-Pentanediol | 99% (syn) | High | oregonstate.edu |
Asymmetric C-C Bond Forming Reactions (e.g., Mannich-type, Conjugated Additions)
Ligands derived from the binaphthyl scaffold are also instrumental in promoting enantioselective carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for building molecular complexity.
Mannich-type Reactions: The asymmetric Mannich reaction, which involves the addition of an enolate to an imine, is a powerful method for synthesizing chiral β-amino carbonyl compounds. Catalytic systems employing linked-BINOL derivatives have shown high efficiency in direct catalytic asymmetric Mannich-type reactions of hydroxyketones. By selecting the appropriate protecting group on the imine nitrogen, either the syn or anti diastereomer of the β-amino alcohol product can be obtained with excellent enantioselectivity, often exceeding 98% ee. bohrium.comnih.gov
Conjugated Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds is another key C-C bond-forming reaction. Chiral BINOL-derived catalysts have been successfully applied in the enantioselective Michael addition of various nucleophiles. For example, aza-crown ether-derived BINOL catalysts have been developed for the asymmetric conjugate addition of alkenylboronic acids to α,β-unsaturated ketones, affording chiral γ,δ-unsaturated ketones with enantioselectivities up to 95% ee. acs.org Similarly, BINOL-derived organocatalysts have been used for the conjugate addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes, yielding chiral products with excellent enantioselectivities (91–99% ee). beilstein-journals.org
| Reaction Type | Nucleophile | Electrophile | Catalyst Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Michael Addition | Alkenylboronic Acid | α,β-Unsaturated Ketone | Aza-crown ether-BINOL | 81-95% | acs.org |
| Michael Addition | 2-Hydroxy-1,4-naphthoquinone | Nitroalkene | BINOL-thiourea | 91-99% | beilstein-journals.org |
| Michael Addition | Aryl/Alkenyl Boronate | ortho-Quinone Methide | 3,3'-Br2-BINOL | up to 98:2 er | nih.gov |
Chiral Brønsted Acid Catalysis with Binaphthyl Derivatives (e.g., BINSA)
In addition to their role as ligands for transition metals, binaphthyl derivatives can also function as potent chiral Brønsted acid catalysts. [1,1'-Binaphthalene]-2,2'-disulfonic acid (BINSA) is a prominent example of such a catalyst. tcichemicals.com Typically synthesized from BINOL, BINSA possesses high acidity, which is crucial for its catalytic activity. tcichemicals.combeilstein-journals.org The chiral backbone of BINSA creates a well-defined chiral pocket around the acidic protons, enabling enantioselective protonation and other acid-catalyzed reactions.
Enantioselective Protonation and Other Acid-Catalyzed Reactions
Chiral Brønsted acids derived from the binaphthyl scaffold can catalyze a variety of reactions that proceed through protonated intermediates. Enantioselective protonation is a key step in many asymmetric transformations, allowing for the conversion of prochiral enolates or enols into chiral carbonyl compounds.
BINSA and its derivatives have been employed as catalysts in reactions such as enantioselective direct Mannich-type reactions, where they act as chiral Brønsted acid–base catalysts when combined with an achiral amine. beilstein-journals.org This cooperative catalysis enhances both the yield and selectivity of the reaction. The flexibility in designing BINSA-based catalysts, by modifying both the binaphthyl core and the counterion, allows for the optimization of the catalyst for a specific transformation.
Chiral Hypervalent Iodine Reagents in Asymmetric Oxidation
Chiral hypervalent iodine reagents have emerged as powerful and environmentally benign alternatives to heavy metal oxidants in asymmetric synthesis. d-nb.info The binaphthyl framework has been incorporated into the structure of these reagents to induce chirality in oxidation reactions. These reagents can be used stoichiometrically or generated in situ for catalytic applications.
The synthesis of these chiral reagents often involves the use of binaphthyl derivatives, such as binaphthyl dicarboxylic acids or diols, which act as chiral ligands for the iodine(III) center. bohrium.com However, while a variety of binaphthyl-based hypervalent iodine(III) reagents have been prepared and structurally analyzed, achieving high levels of stereoselectivity in oxidative transformations has proven to be challenging. In many cases, only low to moderate enantioselectivities have been observed. bohrium.com This has been attributed in part to the facile hydrolysis of these reagents. d-nb.info Despite these challenges, research continues in the development of more robust and selective binaphthyl-based hypervalent iodine reagents for asymmetric oxidations, such as the α-hydroxylation of phenolic derivatives and the oxidation of sulfides. beilstein-journals.orgnih.gov
Design Principles for Enhanced Enantioselectivity and Catalytic Efficiency
The rational design of catalysts derived from this compound is pivotal for achieving high levels of enantioselectivity and catalytic efficiency in asymmetric synthesis. The core principle revolves around the strategic modification of the binaphthyl scaffold to create a well-defined and sterically demanding chiral environment around the active catalytic center. This is primarily accomplished by introducing specific substituents at various positions on the naphthalene (B1677914) rings, thereby influencing the catalyst's conformation, steric hindrance, and electronic properties.
Steric Hindrance and Chiral Pocket Formation:
A primary strategy for enhancing enantioselectivity is the introduction of bulky substituents at the positions ortho to the hydroxyl groups, namely the 3,3' and 8,8' positions. These substituents play a crucial role in defining the size and shape of the chiral pocket. By increasing steric bulk, these groups restrict the possible orientations of the substrate as it approaches the catalytic center, forcing it to adopt a specific conformation that leads to the preferential formation of one enantiomer.
For instance, the introduction of bulky groups at the 3,3' positions of the analogous [1,1'-Binaphthalene]-2,2'-diol (BINOL) framework has been extensively studied and shown to be highly effective. These bulky groups can shield one of the enantiotopic faces of the substrate, leading to high levels of asymmetric induction. The peri-positioned functional groups at the 8,8' positions on the binaphthyl backbone can also significantly affect the topology and provide a unique microenvironment for asymmetric transformations. nih.gov
Electronic Effects:
The electronic properties of the substituents on the binaphthyl rings can also influence the catalyst's activity and selectivity. Electron-donating or electron-withdrawing groups can modulate the Lewis acidity or Brønsted acidity of the catalytic center, thereby affecting the rate of the reaction. These electronic modifications can also influence the non-covalent interactions, such as π-π stacking or hydrogen bonding, between the catalyst and the substrate, which can be crucial for stereochemical control.
Research on regioisomeric ligands, where electron-donating groups are substituted at different positions on the biaryl backbone, has shown that these modifications can significantly impact the chiral environment created in the metal complex and, consequently, the asymmetric control of the reaction. nih.gov
Remote Steric Effects and Fine-Tuning:
The following data tables, derived from studies on closely related substituted BINOL catalysts, illustrate these design principles in practice. While the core scaffold is [1,1'-Binaphthalene]-2,2'-diol, the principles of steric and electronic modification are directly applicable to the design of catalysts based on this compound.
| Catalyst Ligand | Substituents | Yield (%) | ee (%) |
|---|---|---|---|
| (R)-BINOL | None | 75 | 85 |
| (R)-3,3'-di(adamantan-1-yl)-[1,1'-binaphthalene]-2,2'-diol | 3,3'-di-Adamantyl | 95 | 97 |
| (R)-3,6,6'-tri(adamantan-1-yl)-[1,1'-binaphthalene]-2,2'-diol | 3,6,6'-tri-Adamantyl | 98 | 99 |
| (R)-3,3'-di-tert-butyl-[1,1'-binaphthalene]-2,2'-diol | 3,3'-di-tert-Butyl | 92 | 96 |
The data in this table is based on the enantioselective alkylation of benzaldehyde (B42025) with diethylzinc, catalyzed by in situ generated titanium complexes of the respective BINOL-derived ligands. The results highlight that the introduction of bulky adamantyl and tert-butyl groups at the 3,3' and 6,6' positions significantly enhances both the yield and the enantioselectivity of the reaction compared to the unsubstituted BINOL catalyst. nih.gov
| Catalyst Ligand | Phosphorous Group Position | Product Enantiomer | Yield (%) | ee (%) |
|---|---|---|---|---|
| BINOL-PHOS Derivative 1 | 3,3' | (R) | 88 | 92 |
| BINOL-PHOS Derivative 2 | 4,4' | (S) | 91 | -89 |
| BINOL-PHOS Derivative 3 | 6,6' | (S) | 85 | -94 |
This table illustrates the profound impact of the substituent position on the stereochemical outcome. In a Cu-catalyzed asymmetric conjugate addition reaction, placing the phosphorous group at different positions on the BINOL architecture can lead to the formation of opposite enantiomers of the product, demonstrating the sensitivity of the chiral environment to the ligand structure. nih.gov
These examples underscore the importance of a systematic approach to catalyst design, where the steric and electronic properties of the substituents on the this compound scaffold are carefully modulated to achieve optimal performance in a given asymmetric transformation. The creation of a well-defined chiral pocket through the strategic placement of bulky groups is a cornerstone of this design philosophy.
Applications in Advanced Materials Science
Chiral Metal-Organic Frameworks (MOFs)
Chiral Metal-Organic Frameworks (CMOFs) are a subclass of porous crystalline materials constructed from metal ions or clusters linked by organic ligands, which possess chirality. nih.gov The incorporation of chiral building blocks, such as derivatives of [1,1'-Binaphthalene]-2,2',7,7'-tetrol, allows for the creation of frameworks with chiral pores and channels. These CMOFs have garnered significant interest due to their potential applications in areas that require molecular recognition and stereoselectivity. nih.govresearchgate.net
The direct synthesis approach is a common method for producing chiral MOFs, where enantiopure chiral linkers are reacted with metal clusters. nih.gov Binaphthyl derivatives, with their stable axial chirality, are excellent candidates for such linkers. For instance, a homochiral BINAPDA-Zr-MOF was synthesized using a chiral organic linker, (R)-4,4′-(6,6′-dichloro-2,2′-diethoxyl-[1,1′-binaphthalene]-4,4′-diyl)dibenzoic acid (R-L), and ZrCl4 under solvothermal conditions. acs.org This resulted in a porous CMOF with a structure analogous to UiO-66. acs.org Another example involves the use of an enantiopure elongated (S)-2,2'-diethoxy-1,1'-binaphthyl-6,6'-bis(4-vinylpyridine) ligand to create homochiral coordination polymers with divalent metals like Zn, Cd, and Ni. nih.gov The structure of these coordination polymers, whether one-dimensional chains or two-dimensional rhombic grids, was found to be sensitive to the anions and solvents used during crystallization. nih.gov
The versatility of binaphthyl-based linkers allows for the design of MOFs with specific functionalities. By modifying the binaphthyl core with different coordinating groups, researchers can tune the resulting MOF's properties. For example, chiral 3,3′,6,6′- or 4,4′,6,6′-tetra(benzoate) ligands derived from 1,1′-binaphthyl-2,2′-phosphoric acid have been used to create porous CMOFs with chiral pockets resembling enzymes. rsc.org
| Ligand Used in Synthesis | Metal Ion/Cluster | Resulting MOF Structure/Topology | Reference |
| (R)-4,4′-(6,6′-dichloro-2,2′-diethoxyl-[1,1′-binaphthalene]-4,4′-diyl)dibenzoic acid | ZrCl4 | UiO-66 topology | acs.org |
| (S)-2,2'-diethoxy-1,1'-binaphthyl-6,6'-bis(4-vinylpyridine) | Zn(II), Cd(II), Ni(II) | 1D infinite chains or 2D rhombic grids | nih.gov |
| Chiral 3,3′,6,6′- or 4,4′,6,6′-tetra(benzoate) ligand from 1,1′-binaphthyl-2,2′-phosphoric acid | Not specified | Porous CMOF with chiral pockets | rsc.org |
The chirality of the resulting MOF is directly inherited from the enantiopure binaphthyl linker used in the synthesis. This "direct synthesis" method ensures that the framework is homochiral. nih.gov The spatial arrangement of these chiral linkers around the metal centers dictates the handedness of the helical channels or the specific stereochemistry of the pores within the MOF. This intrinsic chirality is crucial for applications such as enantioselective recognition and separation.
The development of efficient methods for separating enantiomers is of great importance in the pharmaceutical and chemical industries. mdpi.com Chiral MOFs, with their well-defined chiral pores and high surface areas, are promising materials for enantioselective separation. rsc.orgrsc.org The separation mechanism relies on the differential interaction of the enantiomers of a racemic mixture with the chiral environment of the MOF.
Thin films of homochiral MOFs have been investigated for their potential as membranes for the efficient separation of chiral molecules. mdpi.com For example, a homochiral MOF membrane was successfully prepared and demonstrated its capability for the enantioselective separation of important chiral compounds, including chiral drug intermediates. rsc.org The performance of these MOF-based separation systems can be quantified using techniques like quartz crystal microbalance to measure the enantiopure uptake of each isomer. mdpi.com
| MOF System | Racemic Mixture Separated | Key Finding | Reference |
| Homochiral MOF membrane | Chiral drug intermediates | Demonstrated potential for a new, sustainable chiral separation technique. | rsc.org |
| Thin films of chiral MOFs | General chiral molecules | Can be used as membranes for enantioselective separation with decent enrichment. | mdpi.com |
| Chiral analogues of UMCM-1 | Chiral compounds in liquid phase | Showed promising results for enantioseparation. | rsc.org |
The integration of catalytically active sites into a chiral MOF framework opens up possibilities for heterogeneous asymmetric catalysis. The well-defined porous structure of MOFs can provide size and shape selectivity, while the chiral environment can induce enantioselectivity in catalytic reactions.
For instance, a homochiral BINAPDA-Zr-MOF has been shown to be a highly active and reusable catalyst for the asymmetric cyanosilylation of aldehydes. acs.org This solid catalyst could be reused at least five times without a significant loss in its catalytic activity or enantioselectivity. acs.org The catalytic activity often stems from the metal nodes of the MOF, the organic linkers, or guest molecules encapsulated within the pores. By designing binaphthyl linkers with appropriate functional groups, it is possible to create MOFs with tailored catalytic properties for a range of asymmetric transformations. nih.gov
| Chiral MOF Catalyst | Catalytic Reaction | Key Performance Metrics | Reference |
| Homochiral BINAPDA-Zr-MOF | Asymmetric cyanosilylation of aldehydes | Highly active, reusable for at least five cycles without loss of activity or enantioselectivity. | acs.org |
Chiral Polymers and Polymeric Materials
The incorporation of the this compound moiety into polymer backbones allows for the synthesis of chiral polymers with unique optical and chemical properties. These materials are of interest for applications in chiral recognition, asymmetric catalysis, and optoelectronics.
The restricted rotation around the C-C single bond connecting the two naphthalene (B1677914) rings in binaphthyl derivatives gives rise to stable axial chirality. researchgate.net This feature can be exploited to synthesize polymers with a controlled helical or axially chiral structure. For example, novel helical polybinaphthyls have been synthesized through an acid-promoted intramolecular cyclization of arylalkynes. researchgate.net The resulting polymers are expected to have a well-defined helical chain structure due to the restricted rotation in their repeating units. researchgate.net
Furthermore, optically pure 2,2′-tethered binaphthyl-embedded helical ladder polymers have been synthesized. researchgate.net The helical secondary structure of these polymers can be fine-tuned by controlling the dihedral angle of the binaphthyl unit in the repeating monomer, which is influenced by the length of the alkylenedioxy tethering groups. researchgate.net These polymers exhibit strong circular dichroism signals, indicative of a well-defined helical conformation. researchgate.net The synthesis of such polymers often involves the polymerization of monomers derived from functionalized binaphthyl units.
| Polymer Type | Synthetic Strategy | Key Structural Feature | Reference |
| Helical polybinaphthyls | Acid-promoted intramolecular cyclization of arylalkynes | Well-defined helical chain structure | researchgate.net |
| 2,2′-Tethered binaphthyl-embedded helical ladder polymers | Quantitative and chemoselective ladderization by modified alkyne benzannulations | Fine-tunable helical secondary structure | researchgate.net |
Circularly Polarized Luminescence (CPL) Properties of Binaphthyl-based Polymers
The inherent chirality of the binaphthyl unit is instrumental in the development of polymers that exhibit circularly polarized luminescence (CPL). CPL-active materials are of great interest for applications in 3D displays, optical data storage, and chiral sensing. When binaphthyl moieties are incorporated into polymer backbones, they can induce a helical conformation in the polymer chain, leading to the emission of CPL. rsc.orgnih.gov
The efficiency of CPL is quantified by the luminescence dissymmetry factor (g_lum), which is a measure of the differential emission of left- and right-circularly polarized light. In binaphthyl-based polymers, the g_lum values can be influenced by several factors. For instance, the dihedral angle of the binaphthyl unit, which can be tuned by altering the substituents on the binaphthyl core, plays a crucial role in determining the chiroptical properties. researchgate.net
Researchers have successfully synthesized chiral polymers incorporating binaphthyl units and other chromophores, such as phenothiazine (B1677639) or boron dipyrromethene (BODIPY). rsc.orgresearchgate.net In these systems, the chirality is effectively transferred from the binaphthyl scaffold to the chromophoric units along the conjugated polymer backbone. rsc.org This chiral transfer is evident from the mirror-image Cotton effects observed in circular dichroism (CD) spectra and the corresponding CPL signals. rsc.org
Furthermore, the CPL properties of these polymers can be modulated by external stimuli. For example, the coordination of metal ions, such as Zn(II), to ligands integrated into the polymer structure can significantly enhance the fluorescence and CPL response. researchgate.netrsc.org This "turn-on" CPL effect is attributed to the formation of a rigid, well-defined chiral complex upon metal binding, which amplifies the dissymmetry of the luminescence. researchgate.net The g_lum values for some binaphthyl-based zinc(II) chiral coordination polymers have been reported to reach as high as 9 x 10⁻³. rsc.org
Table 1: Selected Binaphthyl-based Polymers and their CPL Properties
| Polymer System | Key Feature | CPL Signal Wavelength (nm) | Luminescence Dissymmetry Factor (g_lum) | Reference |
|---|---|---|---|---|
| BINOL-based polymer with phenothiazine | Chiral transfer to chromophore | Green emission | Not specified | rsc.org |
| BINOL-based polymer with Salen units | Zn(II) coordination enhancement | 465 | ~8 × 10⁻³ | researchgate.net |
| Binaphthyl-based dipyrrin (B1230570) zinc(II) coordination polymer | Amplification via polymerization | Not specified | up to 9 × 10⁻³ | rsc.org |
| One-handed helical ladder polymer | CPF-Energy Transfer to coumarin-6 | Green emission | 2.5 × 10⁻⁴ | nih.gov |
Intrinsically Microporous Polyimides from Binaphthalene Tetracarboxylic Dianhydrides
Polyimides of intrinsic microporosity (PIM-PIs) are a class of polymers that possess permanent, interconnected voids of molecular dimensions. These materials are highly sought after for applications in gas separation and storage due to their high free volume and surface area. The rigid and contorted structures of monomers used in their synthesis prevent efficient chain packing, leading to the formation of micropores. rsc.orgnih.gov
Binaphthalene tetracarboxylic dianhydrides are excellent building blocks for PIM-PIs. rsc.orgrsc.org The sterically hindered and non-planar structure of the binaphthyl unit leads to polymers with high rigidity and a contorted backbone. For example, a dianhydride like 3,3′-di-tert-butyl-2,2′-dimethoxy-[1,1′-binaphthalene]-6,6′,7,7′-tetracarboxylic dianhydride (TNTDA) enforces a significant dihedral angle (around 75°) between the naphthalimide rings in the resulting polyimide. rsc.org
These structural features result in PIM-PIs with impressive properties. TNTDA-based polyimides have been shown to possess high fractional free volumes (FFV) ranging from 0.181 to 0.214 and Brunauer–Emmett–Teller (BET) surface areas between 379 and 564 m²/g. rsc.org The pore structure of these materials often includes both ultramicropores (~0.6 nm) and larger micropores (~1.2 nm). The smaller pores enhance the size-sieving capability for gas molecules, while the larger pores contribute to high gas permeability. rsc.org
The gas separation performance of these binaphthyl-based PIM-PIs can be exceptional. When combined with other contorted monomers like 2,6-diaminotriptycene (DAT), the resulting polymers exhibit performance metrics for CO₂/CH₄ and O₂/N₂ separation that approach or even surpass the 2008 Robeson upper bounds. rsc.org Additionally, the introduction of functional groups, such as sulfonic acid groups via sulfonated binaphthalene dianhydrides, can enhance the CO₂ capture capacity and CO₂/N₂ selectivity. rsc.org
Table 2: Properties of Intrinsically Microporous Polyimides (PIM-PIs) from Binaphthalene Dianhydrides
| Dianhydride Monomer | BET Surface Area (m²/g) | Fractional Free Volume (FFV) | Key Application | Reference |
|---|---|---|---|---|
| TNTDA | 379 - 564 | 0.181 - 0.214 | Gas separation (e.g., CO₂/CH₄, O₂/N₂) | rsc.org |
| BTDA (non-sulfonated) | 574 | Not specified | CO₂ uptake (2.53 mmol/g) | rsc.org |
| SBTDA (sulfonated) | 23 - 112 | Not specified | High CO₂ capture (up to 3.15 mmol/g) and CO₂/N₂ selectivity | rsc.org |
Supramolecular Assemblies and Molecular Recognition Systems
The well-defined three-dimensional structure of binaphthyl derivatives makes them excellent scaffolds for constructing supramolecular hosts capable of molecular recognition. These systems operate on the principles of non-covalent interactions to selectively bind guest molecules.
Binaphthyl-based Macrocyclic Hosts for Anion Recognition
The design of synthetic receptors for anions is a significant area of supramolecular chemistry. Binaphthyl-based macrocycles have emerged as effective hosts for the selective recognition of anions. nih.govmdpi.com By incorporating the binaphthyl unit into a larger macrocyclic framework, a pre-organized cavity can be created that is complementary in size and shape to a target anion. beilstein-journals.orgnih.gov
Recent research has demonstrated the synthesis of enantiopure macrocyclic arenes containing chiral binaphthyl units that show a high selectivity for iodide anions over a range of other anions such as AcO⁻, NO₃⁻, ClO₄⁻, Br⁻, and H₂PO₄⁻. nih.govmdpi.com The binding mechanism in these systems is often attributed to neutral aryl C-H···anion interactions, where the hydrogen atoms on the aromatic rings of the host interact with the guest anion. nih.govmdpi.com
The recognition event can be monitored by various spectroscopic techniques. For instance, upon addition of iodide, significant changes in the UV-vis absorption spectrum of the macrocyclic host are observed, indicating the formation of a host-guest complex. mdpi.com This binding can also lead to a visible color change, allowing for naked-eye detection. nih.govmdpi.com The formation of a 1:1 complex is often confirmed through methods like ¹H NMR spectroscopy and high-resolution mass spectrometry (HRMS). nih.govmdpi.com
Host-Guest Chemistry and Chiral Discrimination
The chirality of the binaphthyl scaffold is a key feature for applications in chiral discrimination, which is the selective recognition of one enantiomer of a chiral guest molecule over the other. rsc.org This is a fundamental process in many biological systems and is crucial for enantiomeric separation and biochemical sensing. rsc.org
Binaphthyl-bridged bisporphyrin systems, for example, have been designed as "molecular tweezers" for the chiral discrimination of diamines. nih.gov In these hosts, two porphyrin units are linked by a chiral binaphthyl spacer. This arrangement creates a chiral cavity that can encapsulate guest molecules like 1,2-diaminocyclohexane (DACH). nih.gov The binding of the guest occurs through dual Zn-N coordination interactions between the zinc ions in the porphyrins and the nitrogen atoms of the diamine. nih.gov
The enantioselectivity of these hosts is remarkable. Spectroscopic titrations using UV-vis, CD, and ¹H NMR reveal the preferential formation of a 1:1 sandwich complex with one enantiomer of the guest. nih.gov The chiral recognition energy (ΔΔG°) for the binding of (R)- vs. (S)-DACH was determined to be -4.02 kJ mol⁻¹. nih.gov The binding process induces significant changes in the CD spectrum, and large non-equivalent chemical shifts (ΔΔδ up to 0.57 ppm) are observed in the ¹H NMR spectrum, providing a clear signal for chiral discrimination. nih.gov The steric fit between the host and guest is critical; guests that are too bulky to fit within the chiral cavity are not effectively discriminated. nih.gov
Luminescent and Sensing Materials
Binaphthyl derivatives are widely used in the development of materials for chemical sensing, particularly fluorescent sensors. nih.gov The binaphthyl unit can serve as a chiral signaling unit, where a binding event with an analyte is transduced into a change in the material's luminescence properties.
Chiral binaphthyl-based fluorescent polymers have been synthesized for the highly enantioselective recognition of specific molecules, such as phenylalaninol. nih.gov In one example, a polymer was synthesized by reacting a binaphthyl-diamine monomer with a dialdehyde (B1249045) monomer. The resulting polymer exhibited a significant "turn-on" fluorescence enhancement in the presence of (D)-phenylalaninol, with an enantiomeric fluorescence difference ratio (ef) as high as 8.99. nih.gov This selective response allows the sensor to distinguish between the enantiomers of the analyte. The recognition is often so pronounced that it results in a bright blue fluorescence color change visible to the naked eye under a UV lamp. nih.gov
The interaction between an anionic chiral binaphthyl derivative and a cationic π-conjugated polymer can lead to the hierarchical self-assembly of chiroptical spherulites. These structures exhibit circularly polarized blue luminescence, stabilized by both electrostatic and π-π interactions. sci-hub.red This demonstrates how the binaphthyl structure can be used to induce chirality and specific luminescent properties in larger, more complex material architectures.
Interdisciplinary Research and Specialized Applications
Bio-Inspired Chemistry and Biomimetic Transformations
The synthesis of [1,1'-Binaphthalene]-2,2',7,7'-tetrol and related binaphthyl compounds is deeply rooted in bio-inspired chemical principles, particularly the concept of oxidative coupling. Nature frequently employs oxidative dimerization of phenolic compounds to construct complex molecular architectures, and laboratory syntheses that mimic these processes are a cornerstone of biomimetic chemistry.
The core structure of this compound is formed by the joining of two 2,7-dihydroxynaphthalene (B41206) units via a C-C bond at the C1 and C1' positions. This type of transformation is a classic example of oxidative coupling. Research into the catalytic oxidative polymerization of 2,7-dihydroxynaphthalene (DHN) has demonstrated that this monomer can be coupled using catalysts like polymer-metal complexes with an oxidant such as hydrogen peroxide. acs.org While this research focuses on creating polymers, the fundamental reaction—the coupling of DHN units—mirrors the plausible biosynthetic pathway for the dimeric this compound. In a biological context, this coupling would likely be mediated by specific enzymes, such as laccases or peroxidases, which facilitate the formation of a radical on the naphthalene (B1677914) ring, leading to dimerization.
This biomimetic approach is not unique to this compound but is a well-established strategy for synthesizing a wide array of natural products. For instance, the synthesis of the well-known chiral ligand 1,1′-Bi-2-naphthol (BINOL) can be achieved through the oxidative coupling of 2-naphthol (B1666908) using metallic oxidants like iron(III) chloride or copper(II) chloride, mimicking a potential biosynthetic route. wikipedia.org These reactions provide insight into how organisms might construct complex binaphthyl and other biaryl natural products from simpler phenolic precursors.
Natural Product Chemistry and Structural Elucidation Challenges
The binaphthyl scaffold is a recurring motif in natural products, presenting both opportunities for the discovery of novel bioactive compounds and significant challenges in their structural identification.
Fungi are prolific sources of secondary metabolites with diverse structures, including naphthalene derivatives and their dimers. nih.govfrontiersin.org Naphthalenones, which are biosynthetically related to binaphthyls, are known to be produced by fungi through the 1,8-dihydroxynaphthalene polyketide pathway. nih.gov The dimerization of these naphthalene precursors leads to a variety of biaryl compounds.
While numerous binaphthyl derivatives have been isolated from natural sources, the specific compound this compound is not widely cited as a known natural metabolite in prominent databases. However, closely related isomers and analogues have been identified, suggesting that its existence as a natural product is plausible. For example, 4,4',5,5'-Tetrahydroxy-1,1'-binaphthyl has been reported in organisms like Jackrogersella cohaerens. nih.gov Furthermore, in 2012, the simple parent compound 1,1'-binaphthalene-2,2'-diol (BINOL) was isolated for the first time as a new natural product from the root of Sesbania grandiflora, although it had long been known as a synthetic compound. unila.ac.id This discovery underscores the potential for even fundamental binaphthyl structures to be found in nature, highlighting that compounds like this compound may yet be identified from a natural source.
The structural elucidation of complex natural products is a formidable task where initial hypotheses based on spectroscopic data can sometimes be incorrect. The class of binaphthalenetetrols has been at the center of such a structural reassignment challenge, demonstrating the critical importance of total synthesis in verifying proposed structures.
A notable case involved a marine metabolite that was initially identified as (S)-2,2′-dimethoxy-[1,1′-binaphthalene]-5,5′,6,6′-tetraol based on NMR spectroscopic data and CD spectrum analysis. acs.orgnih.gov This proposed structure possessed a binaphthalenetetrol core. However, researchers undertaking the total synthesis of this proposed molecule discovered significant discrepancies. The synthetic binaphthalenetetrol was prepared via a key reduction of a binaphtho-ortho-quinone. acs.orgnih.gov Upon completion, a comparison of the physical and spectroscopic data (NMR) of the synthetic material with that of the authentic natural product isolate revealed that they were not the same compound. acs.orgnih.gov
This led to a re-evaluation of the original data for the natural product. The subsequent investigation suggested that the true structure was not a binaphthalenetetrol at all, but rather a tetrabrominated diphenyl ether, likely 3,5-dibromo-2-(3,5-dibromo-2-methoxyphenoxy)phenol. acs.orgnih.gov This incident serves as a crucial case study in natural product chemistry, illustrating that even with modern spectroscopic techniques, total synthesis remains the definitive proof of a molecule's structure.
| Attribute | Initially Proposed Structure | Corrected Structure |
|---|---|---|
| Compound Class | Binaphthalenetetrol | Tetrabrominated Diphenyl Ether |
| Chemical Name | (S)-2,2′-dimethoxy-[1,1′-binaphthalene]-5,5′,6,6′-tetraol | 3,5-dibromo-2-(3,5-dibromo-2-methoxyphenoxy)phenol |
| Core Skeleton | [1,1'-Binaphthalene] | Diphenyl Ether |
| Method of Final Verification | - | Total Synthesis and Spectroscopic Comparison |
Electrochemical Synthesis Methods for Binaphthyl Derivatives
The development of efficient and environmentally benign synthetic methods is a primary goal of modern organic chemistry. Electrochemical synthesis, or electrosynthesis, offers a powerful alternative to conventional reagent-based methods for the construction of binaphthyl derivatives. This technique uses electrical current to drive chemical reactions, often avoiding the need for harsh or stoichiometric oxidants and reductants.
The key transformation in forming the [1,1'-Binaphthalene] core is the oxidative C-C bond formation between two naphthalene units. Electrosynthesis is particularly well-suited for this type of oxidative coupling reaction. By applying an anodic potential to a solution of a naphthol derivative, such as 2,7-dihydroxynaphthalene, electron(s) can be removed from the molecule to generate a reactive radical cation or related species. Two of these reactive intermediates can then couple to form the desired C-C bond of the binaphthyl system.
This approach has several advantages:
Atom Economy: The only "reagent" driving the oxidation is the electron, making the process highly atom-economical.
Mild Conditions: Electrochemical reactions can often be carried out at room temperature and pressure.
Selectivity: By carefully controlling the electrode potential, it is possible to achieve selective oxidation of one functional group in the presence of others.
Research has demonstrated the feasibility of this method for various biaryl scaffolds. For instance, the electrochemical synthesis of 1,1′-binaphthalene-2,2′-diamines has been achieved via a transition-metal-free oxidative homocoupling process. This highlights the potential of electrosynthesis to create diverse binaphthyl derivatives, including tetrols like this compound, through a clean and efficient pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
